molecular formula C19H21N5O2 B14939801 Ethyl 4-{[(E)-1-(dimethylamino)methylidene]amino}-6-methyl-1-phenyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Ethyl 4-{[(E)-1-(dimethylamino)methylidene]amino}-6-methyl-1-phenyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Cat. No.: B14939801
M. Wt: 351.4 g/mol
InChI Key: ZMUQPSFFNCFLOK-UHFFFAOYSA-N
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Description

Ethyl 4-{[(E)-1-(dimethylamino)methylidene]amino}-6-methyl-1-phenyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate is a complex organic compound belonging to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-B]pyridine core, a phenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(E)-1-(dimethylamino)methylidene]amino}-6-methyl-1-phenyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with ethyl 2-cyano-3,3-dimethylacrylate in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(E)-1-(dimethylamino)methylidene]amino}-6-methyl-1-phenyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the dimethylamino group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(E)-1-(dimethylamino)methylidene]amino}-6-methyl-1-phenyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(E)-1-(dimethylamino)methylidene]amino}-6-methyl-1-phenyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester functional group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 4-(dimethylaminomethylideneamino)-6-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C19H21N5O2/c1-5-26-19(25)16-13(2)22-18-15(17(16)20-12-23(3)4)11-21-24(18)14-9-7-6-8-10-14/h6-12H,5H2,1-4H3

InChI Key

ZMUQPSFFNCFLOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1N=CN(C)C)C=NN2C3=CC=CC=C3)C

Origin of Product

United States

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